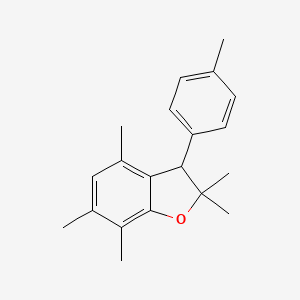
2,2,4,6,7-Pentamethyl-3-(p-tolyl)-2,3-dihydrobenzofuran
Cat. No. B8699306
Key on ui cas rn:
142874-62-2
M. Wt: 280.4 g/mol
InChI Key: LWTJKYLZMBZIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07034166B2
Procedure details


Trifluoromethanesulfonic acid (7.5 mL) was added to a solution of 2-methyl-1-(4-methylphenyl)-2-(2,3,5-trimethylphenoxy)-1-propanol (253.7 g) obtained in Example 2 in toluene (1260 mL), and the mixture was stirred at 50° C. for 30 minutes and then for 1 hour under reflux. To the mixture was added 1N NaOH (756 mL) at 25° C. The toluene layer was separated and washed with water, and the solvent was distilled off. The residue was dissolved in isopropanol (1511 mL) and water (756 mL) was added thereto. Precipitated crystals were filtered to obtain the title compound (176.33 g, 74%).

Name
2-methyl-1-(4-methylphenyl)-2-(2,3,5-trimethylphenoxy)-1-propanol
Quantity
253.7 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S(O)(=O)=O.[CH3:9][C:10]([O:21][C:22]1[CH:27]=[C:26]([CH3:28])[CH:25]=[C:24]([CH3:29])[C:23]=1[CH3:30])([CH3:20])[CH:11]([C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1)O.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:9][C:10]1([CH3:20])[CH:11]([C:13]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=2)[C:27]2[C:26]([CH3:28])=[CH:25][C:24]([CH3:29])=[C:23]([CH3:30])[C:22]=2[O:21]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
|
Name
|
2-methyl-1-(4-methylphenyl)-2-(2,3,5-trimethylphenoxy)-1-propanol
|
|
Quantity
|
253.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(O)C1=CC=C(C=C1)C)(C)OC1=C(C(=CC(=C1)C)C)C
|
|
Name
|
|
|
Quantity
|
1260 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
756 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 50° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
for 1 hour under reflux
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in isopropanol (1511 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (756 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitated crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OC2=C(C1C1=CC=C(C=C1)C)C(=CC(=C2C)C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 176.33 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

